molecular formula C20H18N4O3S2 B3407774 ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 847402-33-9

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B3407774
CAS No.: 847402-33-9
M. Wt: 426.5 g/mol
InChI Key: IUOYFWFKPIZIKL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is an intricate organic compound, utilized across a range of scientific fields. Combining functional groups like triazoles and thiazoles, it bears potential in various synthetic, biological, and medicinal contexts due to its complex molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Route 1: : Begin with the condensation of 2-oxobenzo[d]thiazole with a 1,2,4-triazole derivative under controlled conditions, followed by esterification with ethyl bromoacetate. Catalysts such as anhydrous potassium carbonate facilitate the reaction.

  • Synthetic Route 2: : Directly form the 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-1,2,4-triazole intermediate and subsequently react with ethyl chloroacetate in the presence of a base like sodium hydride for improved yields.

Industrial Production Methods

Industrial production emphasizes cost-efficiency and scalability. Using batch reactors, intermediates are synthesized in controlled environments, ensuring high purity and yield. Techniques such as continuous flow chemistry might optimize large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo mild oxidation to form sulfoxide derivatives.

  • Reduction: : Reduction leads to the formation of more simplified amines and thioesters.

  • Substitution: : Shows versatility in nucleophilic substitution, especially at the ethyl acetate moiety.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid under mild conditions.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Alkyl halides in the presence of base such as sodium ethoxide.

Major Products

Oxidation results in sulfoxides, reduction yields amine derivatives, and substitution can generate varied ester derivatives.

Scientific Research Applications

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate finds use in:

  • Chemistry: : Employed in the synthesis of complex organic molecules, serving as a precursor to heterocyclic compounds.

  • Biology: : Studied for its bioactive properties, particularly in antimicrobial and antifungal research.

  • Medicine: : Investigated for potential therapeutic applications, including antitumor agents and enzyme inhibitors.

  • Industry: : Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The compound’s mechanism of action often involves interaction with biological macromolecules. The triazole and thiazole rings allow it to bind effectively with enzymes, potentially inhibiting their activity. Its aromatic nature provides a robust framework for biological interactions, influencing cell signaling pathways and enzymatic processes.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate stands out for its unique combination of triazole and thiazole groups. Compounds like ethyl 2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate lack the oxobenzo[d]thiazole structure, reducing their reactivity and biological potential.

  • Similar Compounds

    • Ethyl 2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

    • Ethyl 2-((5-((2-aminobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

    • Ethyl 2-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Each compound brings different biological and chemical properties to the table, but this compound distinguishes itself with its specific structure and enhanced reactivity.

Properties

IUPAC Name

ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-2-27-18(25)13-28-19-22-21-17(24(19)14-8-4-3-5-9-14)12-23-15-10-6-7-11-16(15)29-20(23)26/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOYFWFKPIZIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

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